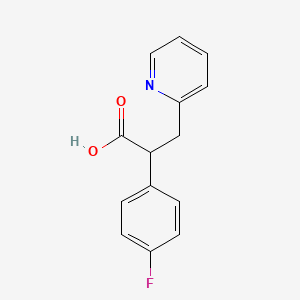

2-(4-Fluorophenyl)-3-(pyridin-2-yl)propanoic acid

Description

2-(4-Fluorophenyl)-3-(pyridin-2-yl)propanoic acid is an organic compound that features a fluorinated phenyl group and a pyridine ring

Properties

IUPAC Name |

2-(4-fluorophenyl)-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-11-6-4-10(5-7-11)13(14(17)18)9-12-3-1-2-8-16-12/h1-8,13H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTKFBQRFBTPAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-3-(pyridin-2-yl)propanoic acid typically involves the reaction of 4-fluorobenzaldehyde with pyridine-2-carboxylic acid under specific conditions. The reaction may require catalysts and solvents to facilitate the process. Common synthetic routes include:

Condensation Reactions: Using catalysts like piperidine or pyrrolidine.

Oxidative Coupling: Employing oxidizing agents such as potassium permanganate or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-3-(pyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: Using agents like potassium dichromate or nitric acid.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in carbon tetrachloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-3-(pyridin-2-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-3-(pyridin-2-yl)propanoic acid exerts its effects involves interaction with specific molecular targets. The fluorinated phenyl group and pyridine ring can interact with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Chlorophenyl)-3-(pyridin-2-yl)propanoic acid

- 2-(4-Bromophenyl)-3-(pyridin-2-yl)propanoic acid

- 2-(4-Methylphenyl)-3-(pyridin-2-yl)propanoic acid

Uniqueness

2-(4-Fluorophenyl)-3-(pyridin-2-yl)propanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its chlorinated, brominated, or methylated analogs.

Biological Activity

2-(4-Fluorophenyl)-3-(pyridin-2-yl)propanoic acid, identified by its CAS number 1017136-64-9, is an organic compound with significant biological activity. Its molecular formula is , and it has a molecular weight of 245.25 g/mol. This compound features a fluorinated phenyl group and a pyridine ring, which contribute to its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets. The fluorine atom enhances the compound's electronic properties, potentially increasing its binding affinity to enzymes and receptors involved in inflammatory processes. This compound is primarily investigated for its anti-inflammatory and analgesic effects.

Pharmacological Studies

Research has demonstrated that this compound exhibits notable pharmacological properties:

- Anti-inflammatory Activity : Studies indicate that the compound can inhibit pro-inflammatory cytokines and enzymes, suggesting its potential as a therapeutic agent in treating inflammatory diseases.

- Analgesic Effects : Preliminary investigations show that this compound may provide pain relief by modulating pain pathways in the central nervous system.

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique properties:

| Compound Name | Anti-inflammatory Activity | Analgesic Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-(4-Chlorophenyl)-3-(pyridin-2-yl)propanoic acid | Moderate | Low |

| 2-(4-Bromophenyl)-3-(pyridin-2-yl)propanoic acid | Low | Low |

This table illustrates that the fluorinated derivative has superior anti-inflammatory effects compared to its chloro and bromo counterparts.

Study on Inflammatory Models

In a controlled study examining the effects of this compound on animal models of inflammation, the compound was administered to mice with induced paw edema. The results showed a significant reduction in edema after treatment compared to controls, indicating strong anti-inflammatory properties.

Pain Management Research

Another study focused on the analgesic effects of this compound utilized a formalin-induced pain model in rats. The findings revealed that the compound effectively reduced pain scores during both the acute and chronic phases of pain, supporting its potential use as an analgesic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.